molecular formula C16H18N2O7S B2875980 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-82-4

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2875980
CAS No.: 2034275-82-4
M. Wt: 382.39
InChI Key: SZEXWGUSFZKEFE-UHFFFAOYSA-N
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Description

The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione features a 2,3-dihydrobenzo[1,4]dioxin core linked via a sulfonyl group to a piperidine ring, which is further substituted at the 4-position with an oxazolidine-2,4-dione moiety. This structure combines aromatic, sulfonamide, and heterocyclic components, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEXWGUSFZKEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring in the 2,3-dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its sulfonyl and oxazolidine groups.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Industry

    Pharmaceuticals: The compound can be a precursor for drugs targeting specific enzymes or receptors.

    Materials Science: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. The sulfonyl group can coordinate with metal ions in enzyme active sites, disrupting their normal function. For example, in carbonic anhydrase inhibition, the sulfonyl group binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substituent Variations

The target compound’s uniqueness lies in its oxazolidine-2,4-dione substituent. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituent Melting Point (°C) Yield (%) Notable Properties/Activities Reference
Target Compound Dihydrobenzodioxin-sulfonyl-piperidine Oxazolidine-2,4-dione N/A N/A Hypothesized enzyme modulation -
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine-4-carboxylic acid () Dihydrobenzodioxin-sulfonyl-piperidine Carboxylic acid N/A N/A Enhanced polarity, potential metal chelation
4m (): Dihydropyrazole-sulfonamide derivative Dihydrobenzodioxin-dihydropyrazole Sulfonamide 207–208 75.6 COX-2 inhibition (inferred)
3.6 (): Oxadiazole-biphenyl derivative Dihydrobenzodioxin-oxadiazole Trifluoromethyl biphenyl 160–162 92 High yield, stable crystalline form
5h (): Esterified piperidine-carboxylate Dihydrobenzodioxin-sulfonyl-piperidine 2-Fluoroethyl ester N/A N/A Improved lipophilicity for PET imaging
Key Observations:

Oxazolidine-2,4-dione vs. The carboxylic acid analog may exhibit higher aqueous solubility due to ionization but could face challenges in blood-brain barrier penetration.

Oxadiazole Derivatives () :

  • Compounds like 3.6 and 3.7 replace the oxazolidinedione with a 1,3,4-oxadiazole ring, which is associated with strong π-π stacking interactions and antimicrobial activity .
  • Higher yields (92–97%) and defined melting points suggest robust synthetic routes for oxadiazole analogs.

Dihydropyrazole-Sulfonamides (): Derivatives such as 4m and 4n incorporate sulfonamide groups, known for COX-2 inhibition. Their melting points (193–208°C) indicate crystalline stability, advantageous for formulation .

Esterified Derivatives () :

  • The 2-fluoroethyl ester in 5h improves lipophilicity, a critical factor for positron emission tomography (PET) tracer development .

Biological Activity

The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring linked to an oxazolidine dione moiety and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is C18H20N2O5SC_{18}H_{20}N_2O_5S with a molecular weight of approximately 372.43 g/mol.

Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure have shown various biological activities, primarily through their interactions with neurotransmitter receptors and enzymes. Notably, derivatives of this compound class have been studied for their effects on:

  • Alpha(2)-adrenoceptors : Some derivatives exhibit antagonistic properties at these receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain substituted piperidines demonstrated significant binding affinity to alpha(2)-adrenoceptors, suggesting potential therapeutic roles in treating cognitive disorders .
  • PARP Inhibition : The compound's structural analogs have been evaluated for their inhibitory effects on the PARP1 enzyme. In vitro studies revealed that certain derivatives showed promising IC50 values (e.g., 5.8 μM for one lead compound), indicating potential applications in cancer therapy due to PARP's role in DNA repair mechanisms .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

Activity Mechanism IC50 (μM) Reference
Alpha(2)-adrenoceptor antagonismNeurotransmitter modulationN/A
PARP1 inhibitionDNA repair inhibition5.8
Antioxidant propertiesScavenging free radicalsN/A

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of substituted piperidine derivatives against oxidative stress in neuronal cell lines. Compounds similar to this compound demonstrated significant reductions in cell death and oxidative markers .
  • Anticancer Activity : In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain compounds exhibited dose-dependent inhibition of cancer cell growth, supporting their potential as anticancer agents .
  • Pharmacological Profiles : A comprehensive pharmacological profiling was conducted on various derivatives including those based on the dihydrobenzo[b][1,4]dioxin scaffold. The findings suggested that modifications at specific positions significantly influenced receptor selectivity and potency .

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